11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
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Description
11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complex Organic Compounds
Unusual Products from Condensation Reactions : A study by Rivera and Ríos-Motta (2005) explores the reaction between ethylenediamine and formaldehyde, yielding unusual products. Such reactions are fundamental in organic synthesis, potentially leading to new compounds with unique structures and applications (Rivera & Ríos-Motta, 2005).
Diterpene Oligoester Synthesis : Kar et al. (1998) reported the synthesis of a new diterpene oligoester. Understanding the synthesis and structure of such complex molecules can provide insights into designing and synthesizing novel organic compounds with specific functions (Kar et al., 1998).
Photolysis and Formation of Hydroxyazulenes : Nakazawa et al. (1986) investigated the photolysis of 12-oxatricyclo compounds, leading to the formation of hydroxyazulenes. Studies like these highlight the potential of photochemical reactions in creating compounds that could have applications in various fields, including materials science and pharmaceuticals (Nakazawa et al., 1986).
Synthesis of Heterocyclic Compounds with Biological Activity : Kuran et al. (2013) focused on synthesizing new heterocyclic compounds containing the succinimide moiety, tested for cytotoxic properties. Research like this is crucial for discovering new drugs and understanding the relationship between chemical structure and biological activity (Kuran et al., 2013).
Properties
IUPAC Name |
11-(4-butoxyphenyl)-4-ethyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-3-5-12-26-15-8-6-14(7-9-15)16-13-17-18-21-23(4-2)19(25)22(18)10-11-24(17)20-16/h6-11,16-18,20-21H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCOYKJHMIIUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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